molecular formula C16H15NO4 B11510992 3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate

3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate

Cat. No.: B11510992
M. Wt: 285.29 g/mol
InChI Key: TZZRYPJGTMLDMZ-UHFFFAOYSA-N
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Description

3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methylphenyl group, an acetylamino group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-methylphenol with 3-(acetylamino)-2-hydroxybenzoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Another approach involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired ester linkage. This method requires the use of palladium catalysts and boron reagents under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 3-(acetylamino)-2-hydroxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ester linkage and hydroxybenzoate moiety distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(3-methylphenyl) 3-acetamido-2-hydroxybenzoate

InChI

InChI=1S/C16H15NO4/c1-10-5-3-6-12(9-10)21-16(20)13-7-4-8-14(15(13)19)17-11(2)18/h3-9,19H,1-2H3,(H,17,18)

InChI Key

TZZRYPJGTMLDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C(=CC=C2)NC(=O)C)O

Origin of Product

United States

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